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Compound of Interest

4-(Pyrrolidin-1-ylmethyl)piperidine
dihydrochloride

Cat. No.: B1290479

Compound Name:

4-(Pyrrolidin-1-ylmethyl)piperidine
Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical
properties of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride. Due to the limited
availability of specific experimental data for this compound, this document leverages data from
structurally similar molecules and established principles of organic chemistry to offer a robust
profile. It is intended to serve as a foundational resource for researchers and professionals in
drug development and related scientific fields.

Chemical Identity and Structure

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is the hydrochloride salt of the parent
compound, 4-(pyrrolidin-1-ylmethyl)piperidine. The dihydrochloride form suggests that both
basic nitrogen atoms—one in the piperidine ring and one in the pyrrolidine ring—are
protonated.

e IUPAC Name: 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride

e Molecular Formula: C1o0H22CI2N2
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e Molecular Weight: 241.20 g/mol
e CAS Number: 683772-11-4 (for the free base)[1][2]
e Chemical Structure:

o Free Base: CLCCN(C1)CC2CCNCC2[1]

o Dihydrochloride Salt: The structure consists of the protonated form of the free base with

two chloride counter-ions.

Physical Properties

The physical properties of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride are
presented below. It is important to note that where specific experimental data is unavailable,
values are predicted based on the properties of analogous compounds, such as piperidine
hydrochloride, and general chemical principles.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://scienceready.com.au/pages/hsc-chemistry-amines-and-amides
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.benchchem.com/product/b1290479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Notes
White to off-white crystalline Amine hydrochloride salts are
Appearance ] ) ] ] ]
solid (Predicted) typically crystalline solids.
Based on the melting point of
piperidine hydrochloride (245-
) ) . 248 °C), a high melting point is
Melting Point >240 °C (Predicted) o
expected due to the ionic
character and strong crystal
lattice energy of the salt.[3]
) As an ionic salt, it is expected
N ) Not applicable (decomposes at N
Boiling Point ] to decompose before boiling at
high temperatures) ]
atmospheric pressure.
The dihydrochloride salt form
significantly increases polarity,
leading to good solubility in
Water: Soluble ) .
) polar protic solvents like water
(Predicted)Methanol, Ethanol:
) and lower alcohols.[4] The
- Soluble (Predicted)Non-polar
Solubility ] presence of a ten-carbon
organic solvents (e.g., hexane, ) ] o
) aliphatic structure may limit
toluene): Insoluble to sparingly o
] solubility in highly polar
soluble (Predicted)
solvents and confer some
solubility in less polar organic
solvents for the free base.
pKal ~10-11 (Piperidine Based on the typical pKa
pKa NH)pKa2 ~10-11 (Pyrrolidine values for secondary and

N) (Predicted)

tertiary aliphatic amines.

Spectroscopic Data (Predicted)

While specific spectra for 4-(Pyrrolidin-1-yImethyl)piperidine dihydrochloride are not

publicly available, the expected spectroscopic characteristics can be inferred from the known

spectral properties of piperidine and pyrrolidine moieties.

1H NMR Spectroscopy:
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» Piperidine Ring Protons: A complex series of multiplets is expected in the range of 6 1.5-3.5
ppm. Protons adjacent to the nitrogen atoms will be deshielded and appear further
downfield.

o Pyrrolidine Ring Protons: Signals for these protons are also anticipated in the 4 1.5-3.5 ppm
range, with those adjacent to the nitrogen being the most downfield.

o Methylene Bridge Protons (-CHz-): The protons of the methylene group connecting the two
rings are expected to appear as a doublet or multiplet, likely in the & 2.5-3.0 ppm range.

» N-H Protons: Broad signals corresponding to the protonated amine groups (N+-H) would be
expected, with chemical shifts that can be highly dependent on the solvent and
concentration.

13C NMR Spectroscopy:

o Carbon atoms adjacent to the nitrogen atoms will be the most downfield among the aliphatic
signals, typically in the range of & 40-60 ppm. Other aliphatic carbons will appear at higher
fields.

Infrared (IR) Spectroscopy:

e N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3000
cm~1 due to the stretching vibrations of the N*-H bonds of the ammonium groups.

e C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm~1
region.

e N-H Bending: Bending vibrations for the N*-H groups are expected around 1500-1600 cm~1.
Mass Spectrometry:

e Molecular lon: For the free base (after neutralization), the protonated molecular ion [M+H]*
would be observed at m/z 169.29.

e Fragmentation: Common fragmentation pathways would likely involve cleavage of the
pyrrolidine or piperidine rings, or the loss of the pyrrolidinylmethyl side chain. High-resolution
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mass spectrometry (HRMS) would be able to confirm the elemental composition.[5][6]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of 4-
(Pyrrolidin-1-yImethyl)piperidine dihydrochloride.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[3]
Apparatus:

e Melting point apparatus (e.g., Mel-Temp or similar)

o Capillary tubes (sealed at one end)

e Mortar and pestle

Procedure:

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline
sample in a mortar and pestle.

e Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by
tapping the sealed end of the tube on a hard surface.

e Place the capillary tube in the heating block of the melting point apparatus.

e Heat the block at a moderate rate to approximately 20 °C below the expected melting point.

o Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

o Record the temperature at which the first drop of liquid appears (onset of melting) and the
temperature at which the entire sample becomes a clear liquid (completion of melting). This
range is the melting point.
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Equilibrium Solubility Determination (Shake-Flask
Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

[7]

Materials:

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

Vials with screw caps

Orbital shaker in a temperature-controlled environment

Syringe filters (e.g., 0.22 pum)

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of the
solvent.

o Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

o Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is
reached.

» Allow the vial to stand, or centrifuge it, to let the undissolved solid settle.

» Carefully withdraw a sample of the supernatant and immediately filter it through a syringe
filter to remove any solid particles.

» Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated
range of the analytical instrument.
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+ Quantify the concentration of the dissolved compound using a validated analytical method,
such as HPLC-UV.

+ Calculate the solubility based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a synthesized
batch of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride.

Synthesized Compound

Structural Confirmation Purity Assessment
(NMR, MS) (HPLC, Elemental Analysis)

Melting Point
Determination

!

Solubility Profiling
(Shake-Flask Method)

Stability Studies

Data Compilation &
Technical Report

Qualified Material

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1290479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Workflow for Physicochemical Characterization.

Safety and Handling

As a dihydrochloride salt of a diamine, 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride
should be handled with appropriate safety precautions. While specific toxicity data is not
available, it should be treated as a potentially hazardous chemical.

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

« Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area or a fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a diamine salt with physical
properties largely dictated by its ionic character. It is predicted to be a high-melting, water-
soluble crystalline solid. While specific experimental data is scarce, this guide provides a
robust, predicted profile based on established chemical principles and data from analogous
compounds, offering a valuable resource for its application in research and development. It is
strongly recommended that experimental verification of these properties be conducted prior to
use in critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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